2-N-Boc-butane-1,2-diamine-HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

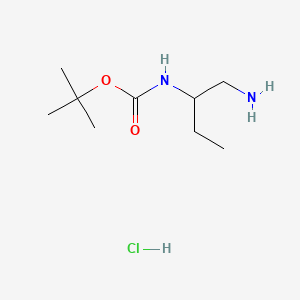

2-N-Boc-butane-1,2-diamine-HCl, also known as (1-amino-but-2-yl)carbamic acid tert-butyl ester hydrochloride, is a chemical compound with the molecular formula C9H21ClN2O2 and a molecular weight of 224.73 g/mol . This compound is commonly used in organic synthesis, particularly in the protection of amine groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-Boc-butane-1,2-diamine-HCl typically involves the protection of butane-1,2-diamine with a tert-butoxycarbonyl (Boc) group. The reaction is carried out using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. The reaction conditions usually involve stirring the reactants at room temperature for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-N-Boc-butane-1,2-diamine-HCl undergoes several types of chemical reactions, including:

Substitution Reactions: The Boc-protected amine can undergo nucleophilic substitution reactions.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

Deprotection Reactions: The Boc group is typically removed using trifluoroacetic acid (TFA) in dichloromethane at room temperature.

Major Products Formed

Substitution Reactions: The major products are N-substituted derivatives of butane-1,2-diamine.

Deprotection Reactions: The major product is butane-1,2-diamine.

Wissenschaftliche Forschungsanwendungen

2-N-Boc-butane-1,2-diamine-HCl is widely used in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals.

Medicine: It is used in the development of drug candidates and in medicinal chemistry research.

Industry: It is used in the production of fine chemicals and intermediates for various industrial applications.

Wirkmechanismus

The mechanism of action of 2-N-Boc-butane-1,2-diamine-HCl primarily involves its role as a protecting group for amines. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amine .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Boc-1,4-butanediamine: This compound is similar in structure but has a different chain length.

N-Boc-1,3-diaminopropane: This compound has a similar protecting group but a different backbone structure.

Uniqueness

2-N-Boc-butane-1,2-diamine-HCl is unique due to its specific chain length and the presence of the Boc protecting group. This combination makes it particularly useful in the synthesis of certain organic molecules where selective protection and deprotection of amine groups are required .

Biologische Aktivität

2-N-Boc-butane-1,2-diamine hydrochloride is a chemical compound characterized by its unique structure, which includes a butane chain with two amine groups, one of which is protected by a tert-butyloxycarbonyl (Boc) group. This compound has garnered attention for its potential applications in organic synthesis and medicinal chemistry due to its ability to modulate biological activities through interactions with various biomolecules.

- Molecular Formula : C₉H₂₁ClN₂O₂

- Molecular Weight : 224.73 g/mol

- CAS Number : 138374-00-2

- Appearance : Typically appears as a solid under inert conditions.

Biological Activity

The biological activity of 2-N-Boc-butane-1,2-diamine-HCl primarily arises from its structural features that allow it to interact with enzymes and proteins in biological systems. The Boc protecting group enhances the stability of the amine functionality, enabling selective reactions that can lead to significant biochemical effects.

- Enzyme Interaction : The free amine can engage in hydrogen bonding and ionic interactions with various enzymes, potentially modulating their activity.

- Receptor Binding : Preliminary studies suggest that derivatives of this compound might interact with specific receptors, influencing metabolic pathways relevant to drug development.

- Cytotoxicity : While specific cytotoxicity data for this compound is limited, similar compounds have shown significant effects against cancer cell lines, indicating potential therapeutic applications.

Case Studies

-

Synthesis and Applications :

- The synthesis of this compound typically involves the selective protection of one amine group while leaving the other free for further reactions. This property allows it to act as a versatile intermediate in the formation of complex molecules.

- A study demonstrated that compounds with similar structural features exhibited significant biological properties, including interactions with cellular targets that could lead to apoptosis in cancer cells .

- Comparative Biological Activity :

Data Table: Comparative Analysis of Diamines

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-N-Boc-butane-1,2-diamine hydrochloride | Boc-protected diamine | Selective reactivity due to Boc protection |

| Ethylenediamine | Simple diamine | Lacks protective groups; more reactive |

| N,N-Dimethylbutane-1,2-diamine | Dimethylated variant | Increased steric hindrance; altered reactivity |

| 1-N-Boc-pentane-1,2-diamine | Longer carbon chain | Greater hydrophobicity; altered solubility |

Eigenschaften

IUPAC Name |

tert-butyl N-(1-aminobutan-2-yl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-5-7(6-10)11-8(12)13-9(2,3)4;/h7H,5-6,10H2,1-4H3,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWCEASKECSUOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)NC(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662576 |

Source

|

| Record name | tert-Butyl (1-aminobutan-2-yl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138374-00-2 |

Source

|

| Record name | tert-Butyl (1-aminobutan-2-yl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.